Dianhydroaurasperone C

Description

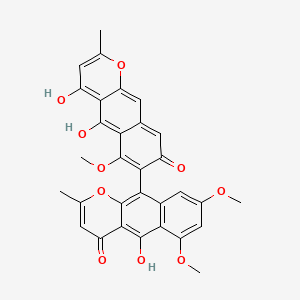

Dianhydroaurasperone C is a dimeric naphtho-γ-pyrone (NγP) belonging to the bis-naphthopyrone class of fungal secondary metabolites. Structurally, it consists of two naphtho-γ-pyrone monomers linked via a carbon-carbon bond, forming a conjugated aromatic system . This compound is commonly isolated from marine and terrestrial fungi, including species of Aspergillus (e.g., A. tubingensis, A. niger), Rhizopus oryzae, and endophytic fungi such as Aspergillus neoniger . Its molecular formula is C₃₁H₂₄O₁₀ (m/z 556.1377), with characteristic UV/VIS absorption at 280 nm due to its fully conjugated system .

This compound has been studied for diverse bioactivities, including moderate antimicrobial, antioxidant, and weak cytotoxic effects. Its structural features, such as hydroxyl and methoxy substitutions, influence its biological properties .

Properties

CAS No. |

92280-05-2 |

|---|---|

Molecular Formula |

C31H24O10 |

Molecular Weight |

556.5 g/mol |

IUPAC Name |

4,5-dihydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6-methoxy-2-methylbenzo[g]chromen-8-one |

InChI |

InChI=1S/C31H24O10/c1-12-6-17(32)25-21(40-12)9-14-8-19(34)26(30(39-5)22(14)28(25)35)24-16-10-15(37-3)11-20(38-4)23(16)29(36)27-18(33)7-13(2)41-31(24)27/h6-11,32,35-36H,1-5H3 |

InChI Key |

JYRJNZCKAAGZGP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC3=CC(=O)C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O1)O |

Canonical SMILES |

CC1=CC(=C2C(=CC3=CC(=O)C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O1)O |

Other CAS No. |

92280-05-2 |

Synonyms |

dianhydroaurasperone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity

This compound exhibits moderate antibacterial effects (MIC: 62.5–250 µg/mL) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Comparatively:

Antioxidant Activity

This compound shows moderate radical scavenging activity (TEAC: 4.6 µM Trolox equivalents at 10 µM), outperformed by:

- Fonsecin (TEAC: 13.3 µM) and Ustilaginoidin A (TEAC: 14.6 µM) due to higher hydroxyl group density .

- Aurasperone A has lower activity (TEAC: 2.4 µM), attributed to fewer free hydroxyl groups .

Antioxidant potency correlates with hydroxylation: monomers > dimers .

Cytotoxicity

This compound demonstrates weak cytotoxicity (IC₅₀ > 50 µM) against tumor cell lines (A549, SMMC-7721), unlike:

- Aurasperone D : Potent activity (IC₅₀: 4.4 µg/mL) against cervical cancer cells .

- Asperpyrone D : IC₅₀ of 3.0 µg/mL in the same assay .

Research Findings and Implications

Structure-Activity Relationships: Hydroxyl groups enhance antioxidant activity, while methoxy groups may reduce bioavailability . Dimeric structures generally exhibit lower cytotoxicity than monomers, possibly due to reduced membrane permeability .

Ecological Role : this compound and analogs may protect host plants from pathogens, as seen in Ficus carica endophytes .

Contradictory Data : Some studies report negligible antioxidant activity for this compound at low concentrations (0.09 µM), highlighting dose-dependent effects .

Q & A

Q. What are the primary natural sources of dianhydroaurasperone C, and how is it isolated in laboratory settings?

this compound is predominantly isolated from fungal species, including Aspergillus spp. (e.g., Aspergillus sp. IQ-548) and marine-derived Rhizopus oryzae. The isolation process involves bioassay-guided fractionation of fungal extracts using techniques like column chromatography (silica gel or Sephadex LH-20) and HPLC purification. Solvent systems such as ethyl acetate/methanol/water or dichloromethane/methanol gradients are commonly employed . Confirmation of purity is achieved via TLC and HPLC-UV analysis.

Q. What spectroscopic methods are essential for structural elucidation of this compound?

Structural characterization requires a combination of HRESIMS (for molecular formula determination), 1D/2D NMR (e.g., , , COSY, HMBC, HSQC), and UV-Vis spectroscopy. Key spectral features include aromatic proton couplings (δ 6.5–7.5 ppm) and carbonyl signals (δ 180–200 ppm) indicative of its naphtho-γ-pyrone dimer structure. Cross-validation with literature data (e.g., optical rotation, melting points) is critical .

Q. How is the antibacterial activity of this compound typically assessed in preliminary studies?

Standard protocols involve broth microdilution assays (e.g., CLSI guidelines) against Gram-positive (Staphylococcus aureus, MRSA*) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. MIC values are determined using serial dilutions (e.g., 62.5–250 µg/mL), with controls like ciprofloxacin. Activity is often correlated with compound concentration and bacterial strain specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., moderate vs. weak antibacterial effects) may arise from variations in fungal strain origin, extraction protocols, or assay conditions. To address this:

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require:

- Chemical modification : Semi-synthesis of analogs (e.g., methylation, acetylation) to probe functional group contributions.

- Computational modeling : Molecular docking against bacterial targets (e.g., FtsZ, DNA gyrase) to predict binding affinities.

- In vitro validation : Comparative bioassays of derivatives to identify pharmacophores. For example, hydroxyl group positioning in the naphtho-γ-pyrone core may influence membrane permeability .

Q. What advanced techniques are used to study this compound’s mechanism of action in multidrug-resistant pathogens?

Mechanistic insights are gained through:

- Proteomic profiling : LC-MS/MS analysis of bacterial protein expression changes post-treatment.

- Fluorescence microscopy : Visualizing membrane disruption (e.g., SYTOX Green uptake).

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., cell wall biosynthesis, efflux pumps) .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s synergistic effects with existing antibiotics?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example:

- Combine this compound with β-lactams or fluoroquinolones at sub-MIC concentrations.

- Interpret synergy (FICI ≤0.5), additivity (0.5–1), or antagonism (FICI >1). Include kill-curve analyses to validate time-dependent effects .

Q. What quality control measures ensure reproducibility in this compound isolation?

- Strain authentication : DNA barcoding (ITS sequencing) of fungal sources.

- Process validation : Replicate extractions under identical conditions (solvent, temperature).

- Batch testing : NMR and LC-HRMS consistency checks across multiple isolations .

Data Interpretation and Reporting

Q. How can researchers contextualize this compound’s moderate bioactivity in publications?

Frame results within the broader landscape of fungal metabolites, emphasizing its novelty or unique structural features despite modest potency. Compare MIC values to clinically relevant thresholds and discuss potential for scaffold optimization .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use non-linear regression models (e.g., GraphPad Prism) to calculate IC/MIC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.